Kashmirine
Overview
Description
Preparation Methods
Kashmirine can be isolated from natural sources such as Fritillaria roylei . The isolation process involves extraction and purification techniques, including crystallization from ethanol, which yields colorless needles . The synthetic routes for this compound are not extensively documented, but its isolation from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Kashmirine undergoes various chemical reactions typical of steroidal alkaloids. It can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kashmirine has several scientific research applications due to its pharmacological properties. It is of interest as an agent for the selective blockade of M-cholinoreceptors in the heart and other organs . This property makes it a potential candidate for developing new drugs and bioreagents. Additionally, this compound’s antiasthmatic effects make it valuable in respiratory research . Its ability to shift the dose-response curve in Kaba-induced tracheal contractions further highlights its potential in respiratory medicine .
Mechanism of Action
Kashmirine exerts its effects by selectively blocking M-cholinoreceptors, which are involved in various physiological processes . By antagonizing these receptors, this compound can modulate the contraction of tracheal strips and other smooth muscles. This mechanism is particularly relevant in its antiasthmatic effects, where it helps to alleviate bronchoconstriction .
Comparison with Similar Compounds
Kashmirine is similar to other steroidal alkaloids such as Imperialine and Sipeimine . These compounds share similar molecular structures and pharmacological properties. this compound’s unique ability to selectively block M-cholinoreceptors sets it apart from other related compounds. This specificity makes it a valuable compound for targeted pharmacological research and drug development .
Properties
IUPAC Name |
10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61825-98-7 | |
Record name | Kashmirine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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